2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,5-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The molecule comprises a bicyclic oxazepine ring system substituted at position 10 with a methyl group and at position 11 with an oxo group. The benzenesulfonamide moiety is attached to the oxazepine ring at position 2 and contains methyl substituents at the 2- and 5-positions of the benzene ring.
Properties
IUPAC Name |
2,5-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-8-9-15(2)21(12-14)29(26,27)23-16-10-11-19-17(13-16)22(25)24(3)18-6-4-5-7-20(18)28-19/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVIAJFTZVSBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.46 g/mol. The compound features a dibenzo[b,f][1,4]oxazepin core structure which is significant in various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.46 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole and oxazepine structures possess broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Minimum Inhibitory Concentrations (MICs) :
- Compounds in this class have been reported to show MIC values ranging from 7.81 µg/ml to 250 µg/ml against different pathogens .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed that the oxazepine moiety contributes to its ability to interact with bacterial membranes or essential metabolic pathways. Similar compounds have been noted for their ability to disrupt cell wall synthesis or inhibit protein synthesis in bacteria .
Study 1: Synthesis and Testing
A study focused on synthesizing various derivatives of dibenzo[b,f][1,4]oxazepines highlighted the biological testing of these compounds against E. coli and S. aureus. The results indicated that modifications at the sulfonamide position significantly impacted antimicrobial efficacy .
Study 2: Comparative Analysis
In a comparative analysis involving multiple oxazepine derivatives, it was found that specific substitutions on the aromatic rings could enhance activity against resistant strains of bacteria. The compound demonstrated notable activity against fluconazole-resistant Candida albicans isolates .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit notable antimicrobial properties. A study conducted on various benzenesulfonamide derivatives demonstrated their effectiveness against a range of microbial strains.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 6.72 mg/mL |
| Compound B | S. aureus | 6.63 mg/mL |
| Compound C | C. albicans | 6.63 mg/mL |
| Compound D | A. niger | 6.28 mg/mL |
These findings suggest that modifications in the sulfonamide structure can enhance antimicrobial efficacy against both gram-positive and gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using in vivo models, particularly carrageenan-induced rat paw edema tests. Results indicated significant inhibition of edema at various time intervals:
| Time (hours) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This suggests that the compound may serve as an effective anti-inflammatory agent.
Antioxidant Activity
The antioxidant activity of related compounds has been evaluated, revealing some derivatives that exhibit comparable efficacy to Vitamin C in scavenging free radicals:
| Compound | IC₅₀ (mg/mL) |
|---|---|
| Compound E | 0.3287 |
| Vitamin C | 0.2090 |
This indicates the potential role of the compound in addressing oxidative stress-related conditions.
Case Studies and Research Findings
A study published in PubMed explored the synthesis and biological evaluation of new benzenesulfonamide derivatives, including compounds structurally related to our compound of interest. The researchers synthesized these compounds through base-promoted reactions and assessed their biological activities comprehensively.
Key Findings:
- Synthesis Method : Base-promoted reactions with substituted benzenesulphonyl chlorides.
- Biological Evaluation : The synthesized compounds were tested for anti-inflammatory, antimicrobial, and antioxidant activities with promising results across various assays.
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar sulfonamides have been shown to inhibit bacterial dihydropteroate synthase.
- Modulation of Inflammatory Pathways : The anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Hypothetical Implications :
- The acetyl group may enhance hydrogen-bonding interactions but reduce conformational flexibility.
- The para-methyl substitution on the sulfonamide might decrease steric clashes in binding pockets compared to the 2,5-dimethyl arrangement.
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin
Listed in the Kanto Reagents catalog (), this compound shares structural complexity with the target molecule but diverges fundamentally:
- Core Structure : The dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin core contains a phosphorus atom, unlike the nitrogen-oxygen-based dibenzooxazepine system in the target compound.
- Functional Groups : A hydroxy group and naphthalene substituents dominate its structure, contrasting with the sulfonamide and methyl/oxo groups in the target molecule.
Significance : This compound highlights diversity in chemical libraries but is pharmacologically distinct due to its phosphorus-containing scaffold and lack of sulfonamide functionality .
Structural and Functional Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
